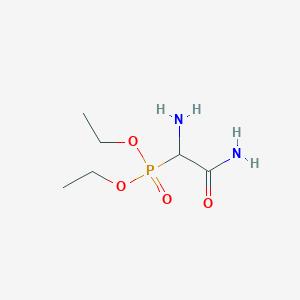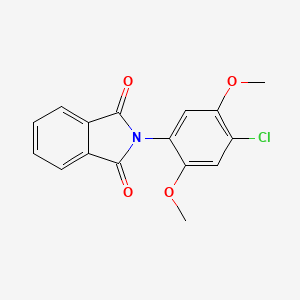![molecular formula C25H20N2O4 B5012855 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ANMPB, is a synthetic compound that has gained attention for its potential applications in scientific research. ANMPB is a pyrimidine derivative that has been synthesized through a multi-step process involving the reaction of several organic compounds.
作用机制
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of histone deacetylases, which play a role in gene expression. Histone deacetylases remove acetyl groups from histones, which can lead to the repression of gene expression. This compound inhibits histone deacetylases, which leads to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-tumor activity in several cancer cell lines. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
实验室实验的优点和局限性
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's advantages for lab experiments include its potential to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
未来方向
For 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research include the development of more efficient synthesis methods, the identification of its molecular targets, and the determination of its safety and efficacy in animal models. Furthermore, this compound's potential applications in treating other diseases, such as neurodegenerative disorders, should be explored.
合成方法
The synthesis of 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps that include the reaction of several organic compounds. The first step involves the reaction of 1-naphthol with 4-(chloromethyl)benzyl chloride in the presence of a base to form 4-(1-naphthylmethoxy)benzyl chloride. The second step involves the reaction of 4-(1-naphthylmethoxy)benzyl chloride with ethyl acetoacetate in the presence of a base to form 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The final step involves the reaction of 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with allyl bromide in the presence of a base to form this compound.
科学研究应用
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in several cancer cell lines. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
属性
IUPAC Name |
(5Z)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-2-14-27-24(29)22(23(28)26-25(27)30)15-17-10-12-20(13-11-17)31-16-19-8-5-7-18-6-3-4-9-21(18)19/h2-13,15H,1,14,16H2,(H,26,28,30)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOSKAMQYEQDM-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5012785.png)



![3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide](/img/structure/B5012813.png)
![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5012817.png)
![1-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5012821.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
![1-(4-fluorophenyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5012838.png)
methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![2-[(3-phenyl-1H-pyrazol-4-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5012844.png)


![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5012884.png)